molecular formula C13H16BClN2O2 B7952711 5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B7952711
M. Wt: 278.54 g/mol
InChI Key: CBJYMZIBVWWRCD-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes an amino group, a chloro substituent, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Coupling Products: Formation of biaryl compounds or other complex structures.

    Substitution Products: Derivatives with various functional groups replacing the chloro substituent.

Scientific Research Applications

5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its reactivity in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronate ester, and reductive elimination to form the coupled product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of multiple functional groups that enhance its reactivity and versatility in synthetic applications. The combination of an amino group, a chloro substituent, and a boronate ester makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

5-amino-4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)11(17)5-8(9)7-16/h5-6H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJYMZIBVWWRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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